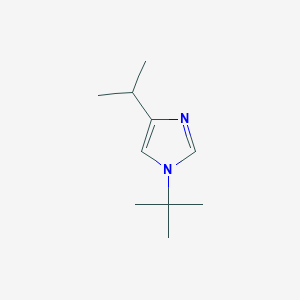
1-tert-Butyl-4-isopropyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-isopropyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazole derivative that has a unique chemical structure, making it an attractive candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-isopropyl-1H-imidazole is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-tert-Butyl-4-isopropyl-1H-imidazole can modulate the expression of various genes and proteins involved in inflammation and cancer development. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-tert-Butyl-4-isopropyl-1H-imidazole in lab experiments is its high stability and solubility in various solvents. However, this compound is relatively expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are several potential future directions for research on 1-tert-Butyl-4-isopropyl-1H-imidazole. One area of interest is the development of new synthetic methods to produce this compound more efficiently and cost-effectively. Another promising direction is the investigation of the compound's potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-tert-Butyl-4-isopropyl-1H-imidazole is a unique chemical compound that has significant potential applications in various scientific fields. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for further research and development. With continued research, this compound may prove to be a valuable tool in the fight against various diseases.
Métodos De Síntesis
The synthesis of 1-tert-Butyl-4-isopropyl-1H-imidazole involves the reaction of imidazole with tert-butyl chloride and isopropylamine in the presence of a suitable solvent. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to achieve high yields of the desired product.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-isopropyl-1H-imidazole has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicine, where it has been shown to exhibit anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
154385-49-6 |
|---|---|
Nombre del producto |
1-tert-Butyl-4-isopropyl-1H-imidazole |
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-tert-butyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)9-6-12(7-11-9)10(3,4)5/h6-8H,1-5H3 |
Clave InChI |
YZUFLELNAVPZKB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN(C=N1)C(C)(C)C |
SMILES canónico |
CC(C)C1=CN(C=N1)C(C)(C)C |
Sinónimos |
1H-Imidazole,1-(1,1-dimethylethyl)-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



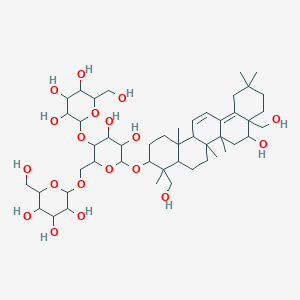
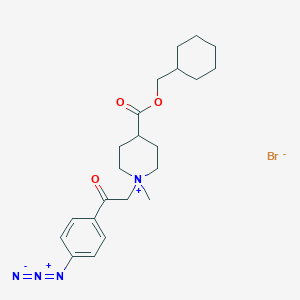
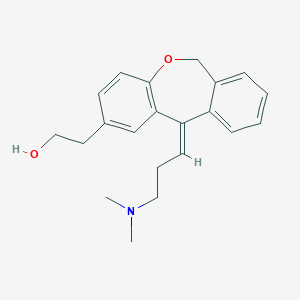
![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)
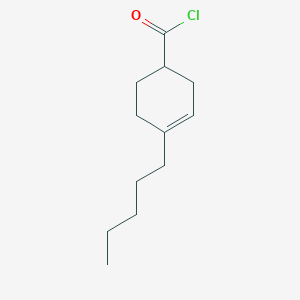
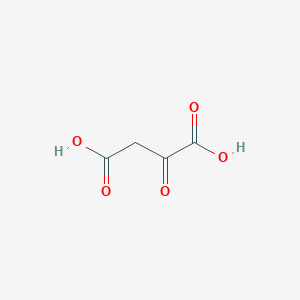
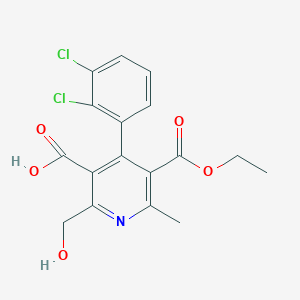
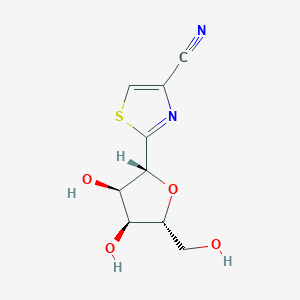
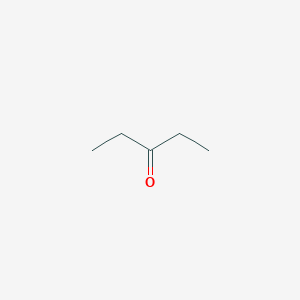
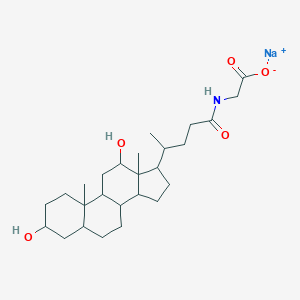
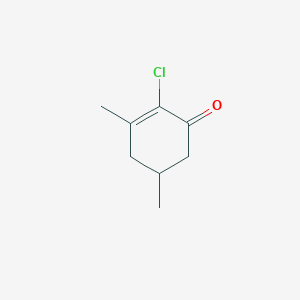
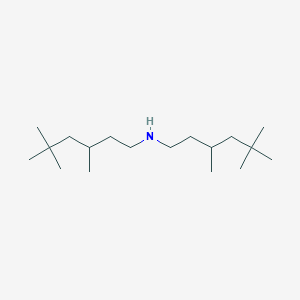
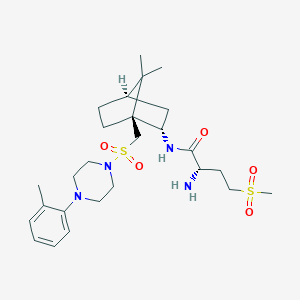
![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)